Phenyl 5-nitro-1-benzofuran-2-carboxylate
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Overview
Description
Phenyl 5-nitro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a phenyl group, a nitro group at the 5-position, and a carboxylate group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 5-nitro-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of 2-hydroxy-5-nitrobenzaldehyde: This intermediate is prepared by nitration of 2-hydroxybenzaldehyde.
Esterification: The ethyl ester is then converted to the phenyl ester by reaction with phenol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phenyl 5-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Phenyl 5-amino-1-benzofuran-2-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phenyl 5-nitro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Phenyl 5-nitro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 5-nitro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Phenyl 5-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: 5-nitrobenzofuran-2-carboxylic acid, 5-amino-1-benzofuran-2-carboxylate, 5-chloro-1-benzofuran-2-carboxylate.
Properties
Molecular Formula |
C15H9NO5 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
phenyl 5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H9NO5/c17-15(20-12-4-2-1-3-5-12)14-9-10-8-11(16(18)19)6-7-13(10)21-14/h1-9H |
InChI Key |
XSRWDIDERDXCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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